molecular formula C18H18O3 B230266 2-Benzoyl-4-tert-butylbenzoic acid

2-Benzoyl-4-tert-butylbenzoic acid

Cat. No. B230266
M. Wt: 282.3 g/mol
InChI Key: YOQDGPBVHQXIMR-UHFFFAOYSA-N
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Description

2-Benzoyl-4-tert-butylbenzoic acid, also known as BBA, is a highly researched compound in the field of organic chemistry. It is a white crystalline solid, which is commonly used as a starting material for the synthesis of various organic compounds. BBA has several applications in scientific research, particularly in the field of drug discovery.

Mechanism of Action

The exact mechanism of action of 2-Benzoyl-4-tert-butylbenzoic acid is not fully understood. However, it has been suggested that 2-Benzoyl-4-tert-butylbenzoic acid may inhibit the activity of certain enzymes or proteins involved in cellular signaling pathways. This may lead to the suppression of tumor growth or the reduction of inflammation.
Biochemical and Physiological Effects:
2-Benzoyl-4-tert-butylbenzoic acid has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and to reduce the expression of certain genes involved in inflammation. 2-Benzoyl-4-tert-butylbenzoic acid has also been shown to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Benzoyl-4-tert-butylbenzoic acid is its high purity, which makes it a reliable starting material for the synthesis of other organic compounds. However, 2-Benzoyl-4-tert-butylbenzoic acid has some limitations in lab experiments. It is highly sensitive to air and moisture, which can cause it to degrade quickly. Additionally, 2-Benzoyl-4-tert-butylbenzoic acid is relatively expensive, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the research of 2-Benzoyl-4-tert-butylbenzoic acid. One potential area of focus is the development of new anti-cancer drugs based on the structure of 2-Benzoyl-4-tert-butylbenzoic acid. Another area of interest is the investigation of the mechanism of action of 2-Benzoyl-4-tert-butylbenzoic acid, which could provide insights into the development of new therapies for a range of diseases. Additionally, the synthesis of new derivatives of 2-Benzoyl-4-tert-butylbenzoic acid could lead to the discovery of new compounds with novel biological activities.

Scientific Research Applications

2-Benzoyl-4-tert-butylbenzoic acid has been extensively studied for its potential use in the development of new drugs. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. 2-Benzoyl-4-tert-butylbenzoic acid has been shown to inhibit the growth of several cancer cell lines, making it a promising candidate for the development of anti-cancer drugs.

properties

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

2-benzoyl-4-tert-butylbenzoic acid

InChI

InChI=1S/C18H18O3/c1-18(2,3)13-9-10-14(17(20)21)15(11-13)16(19)12-7-5-4-6-8-12/h4-11H,1-3H3,(H,20,21)

InChI Key

YOQDGPBVHQXIMR-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=C(C=C1)C(=O)O)C(=O)C2=CC=CC=C2

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)C(=O)O)C(=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-t-Butyl-phthalic anhydride (36.0 g, 176 mmol) and t-butyl benzene were placed under nitrogen in a 3-neck round-bottom flask equipped with a condenser. The condenser was attached to a water-gas trap for HCl released during the reaction. AlCl3 (56.0 g, 420 mmol) was added in portions during which time the mixture turned dark brown. Stirring became difficult in the thick mixture. The reaction was heated at 70° C. for 1 h and then cooled to room temperature. Ice was added slowly to the flask followed by concentrated HCl solution. A large clump of solid stuck to the bottom of the flask. This was washed multiple times with water and then dissolved in CH2Cl2, washed with water, dried over Na2SO4 and concentrated to give an oily solid. Hexane was added and after sonication, a blue-white solid was collected by filtration. Drying gave product as white solid 32.0 g (54% yield). 1H NMR (CDCl3) δ(ppm): 1.33 (s, 18 H), 7.30 (d, J=8.0 Hz, 1H), 7.43 (d, J=8.3 Hz, 2H), 7.63-7.70 (m, 3H), 8.08 (s, 1H); 13C NMR (CDCl3): 30.98, 34.92, 125.36, 125.41, 127.78, 127.84, 128.02, 129.51, 129.60, 129.81, 134.56, 139.83, 152.94, 156.80, 170.80, 196.89.
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36 g
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54%

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